4-cyclopentyl-5-propyl-4H-1,2,4-triazole-3-thiol

Medicinal Chemistry Physicochemical Property Analysis Drug Design

Researchers requiring reproducible SAR on 1,2,4-triazole-3-thiols must use the exact substitution pattern; minor changes alter activity. 4-Cyclopentyl-5-propyl-4H-1,2,4-triazole-3-thiol (CAS 667444-97-5) delivers the critical N4-cyclopentyl/C5-propyl combination. • Distinct steric and lipophilic profile (XLogP3 2.6) for systematic SAR. • Reactive thiol enables S-alkylation libraries. • 95% purity; in stock for global delivery.

Molecular Formula C10H17N3S
Molecular Weight 211.33 g/mol
Cat. No. B6124672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-cyclopentyl-5-propyl-4H-1,2,4-triazole-3-thiol
Molecular FormulaC10H17N3S
Molecular Weight211.33 g/mol
Structural Identifiers
SMILESCCCC1=NNC(=S)N1C2CCCC2
InChIInChI=1S/C10H17N3S/c1-2-5-9-11-12-10(14)13(9)8-6-3-4-7-8/h8H,2-7H2,1H3,(H,12,14)
InChIKeyJDFYBBITLSHYFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Cyclopentyl-5-propyl-4H-1,2,4-triazole-3-thiol: Research Overview


4-Cyclopentyl-5-propyl-4H-1,2,4-triazole-3-thiol (CAS 667444-97-5) is a 3,4,5-trisubstituted 1,2,4-triazole-3-thiol heterocycle with a molecular formula of C10H17N3S and a molecular weight of 211.33 g/mol . The compound features a 1,2,4-triazole core functionalized with a thiol group at the 3-position, a cyclopentyl substituent at N4, and a propyl chain at C5 . It is supplied as a research chemical with a typical purity specification of 95% . The thiol-thione tautomerism inherent to the 1,2,4-triazole-3-thiol scaffold confers distinctive reactivity for further S-alkylation or metal-coordination studies [1].

4-Cyclopentyl-5-propyl-4H-1,2,4-triazole-3-thiol Substitution: Why It Fails


Simple substitution with another 1,2,4-triazole-3-thiol, such as 5-cyclopentyl-4-methyl-4H-1,2,4-triazole-3-thiol or 4-ethyl-5-propyl-4H-1,2,4-triazole-3-thiol, is not a scientifically neutral decision due to the non-linear structure-activity relationships (SAR) inherent to this scaffold. The specific N4-cyclopentyl and C5-propyl substitution pattern on 4-cyclopentyl-5-propyl-4H-1,2,4-triazole-3-thiol is predicted to confer a unique combination of steric bulk, lipophilicity, and conformational constraint that differs fundamentally from analogs with linear alkyl or smaller cycloalkyl groups . Even minor alterations at the N4 or C5 positions can drastically alter a compound's binding affinity, metabolic stability, and physicochemical properties, meaning experimental results obtained with one 1,2,4-triazole-3-thiol cannot be reliably extrapolated to another [1]. Direct procurement of this specific compound is essential for reproducible research outcomes.

4-Cyclopentyl-5-propyl-4H-1,2,4-triazole-3-thiol: Key Differences from Analogs


Lipophilicity: logP vs. N4-Methyl and N4-Cyclohexyl Analogs

Lipophilicity is a critical determinant of a compound's membrane permeability, bioavailability, and off-target binding. For the 1,2,4-triazole-3-thiol scaffold, the N4 substituent is a key modulator of this property. The 4-cyclopentyl-5-propyl-4H-1,2,4-triazole-3-thiol (XLogP3: 2.6) exhibits a calculated logP value that is intermediate between the N4-methyl analog 5-cyclopentyl-4-methyl-4H-1,2,4-triazole-3-thiol (XLogP3: 1.5) and the more lipophilic N4-cyclohexyl analog 4-cyclohexyl-5-cyclopentyl-4H-1,2,4-triazole-3-thiol (XLogP3: 3.3) [1].

Medicinal Chemistry Physicochemical Property Analysis Drug Design

Physicochemical Properties: Boiling Point and Density vs. N4-Ethyl Analog

For process development and analytical work, key physical properties like boiling point and density inform purification and handling protocols. The target compound (4-cyclopentyl-5-propyl-4H-1,2,4-triazole-3-thiol) has a predicted boiling point of 283.8±23.0 °C and a predicted density of 1.28±0.1 g/cm³ . This differentiates it from the structurally similar 5-cyclopentyl-4-methyl-4H-1,2,4-triazole-3-thiol, which has a notably lower predicted boiling point of 248.5±23.0 °C .

Process Chemistry Analytical Method Development Pre-formulation

NDM-1 Metallo-β-Lactamase Inhibition: Scaffold Potential

The 1,2,4-triazole-3-thiol scaffold, specifically substituted at the N4 and C5 positions, has been identified through structure-based virtual screening as a promising starting point for developing inhibitors of NDM-1, a clinically relevant metallo-β-lactamase that confers antibiotic resistance in Gram-negative bacteria [1]. While direct inhibition data for 4-cyclopentyl-5-propyl-4H-1,2,4-triazole-3-thiol is not available, its structure aligns with the pharmacophore model defined for this class of inhibitors, which requires a thiol moiety for zinc chelation and hydrophobic groups (e.g., cyclopentyl, propyl) for occupying adjacent binding pockets [1].

Antimicrobial Resistance Enzyme Inhibition Medicinal Chemistry

4-Cyclopentyl-5-propyl-4H-1,2,4-triazole-3-thiol: High-Value Applications


Lipophilicity Optimization Scaffold for Drug Discovery

This compound serves as a versatile scaffold for medicinal chemistry programs seeking to modulate lipophilicity. Its calculated XLogP3 of 2.6 provides an optimal starting point between more polar N4-methyl and more lipophilic N4-cyclohexyl analogs. Researchers can use it to synthesize focused libraries where the impact of incremental logP changes on target binding, cell permeability, and metabolic stability is systematically investigated.

S-Functionalization Precursor for Agrochemical and Materials Research

The reactive thiol group at the 3-position of the 1,2,4-triazole ring makes this compound an ideal precursor for S-alkylation or S-arylation reactions. This is a key route to generating diverse chemical libraries of S-substituted triazoles, which have documented applications as antifungal agents in agriculture and as ligands in coordination chemistry [1].

Hit-to-Lead Candidate for NDM-1 Metallo-β-Lactamase

Given its structural alignment with a validated pharmacophore for NDM-1 metallo-β-lactamase inhibition, this compound is a rational starting point for synthesizing novel inhibitors to combat carbapenem-resistant Enterobacteriaceae [2]. Its unique N4-cyclopentyl group may offer enhanced binding affinity or selectivity compared to other 1,2,4-triazole-3-thiols with less bulky N4 substituents.

Analytical Standard for Heterocyclic Method Development

The defined physicochemical properties, including a predicted boiling point of 283.8±23.0 °C and density of 1.28±0.1 g/cm³, make this compound a suitable reference standard for developing and validating GC, HPLC, or LC-MS methods for the analysis of related 1,2,4-triazole derivatives in complex reaction mixtures or environmental samples.

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